BZ-Asp-ome
Overview
Description
BZ-Asp-ome, also known as (S)-3-benzamido-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents . In principle, as many as 14 of the twenty coded amino acids could be derived in a similar manner from this synthon .
Molecular Structure Analysis
The molecular formula of this compound is C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da .
Chemical Reactions Analysis
This compound has been transformed from N-benzoyl phenylalanine methyl ester (BzN-Phe-OMe) in good yields via controlled oxidation with RuO4 in aqueous acetonitrile .
Scientific Research Applications
Enzymatic Synthesis of Tripeptides : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized using an enzymatic method. This process involved the synthesis of Bz-Arg-Gly-OEt by trypsin in ethanol containing 0.1 M Tris/HCl buffer and the incorporation of H-Asp(-OMe)(2) into Bz-Arg-Gly-OEt using chymopapain in CHES/NaOH buffer. The study highlighted the impact of buffer content and reaction media on the yield and rate of synthesis, indicating a broader substrate specificity of chymopapain at the S(1) site (So, Shin, & Kim, 2000).
Protease-Catalyzed Synthesis in Aqueous Medium : The synthesis of N-benzoyl-argininylglycylasparagine methyl ester (Bz-Arg-Gly-Asp-OMe), a precursor tripeptide, was catalyzed by papain in a full aqueous medium. This process was performed under kinetic control at alkaline pH. Factors such as water content, temperature, and molar ratio of substrates were examined for their effects on the yield of Bz-Arg-Gly-Asp-OMe (Hou et al., 2007).
Genetic Code Evolution Studies : Research into the genesis of coded α-amino acids, including Bz-Asp-OMe, has provided insights into the evolutionary aspects of the genetic code. This includes the study of pathways leading to the synthesis of α-amino acids and the selective replacement of one amino acid with another in peptides, which is crucial for understanding biological changes (Ranganathan, Ranganathan, & Bamezai, 1984).
Safety and Hazards
BZ-Asp-ome is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), is recommended .
Mechanism of Action
Target of Action
BZ-ASP-OME, also known as (3S)-3-benzamido-4-methoxy-4-oxobutanoic acid or this compound, primarily targets caspases, a family of cysteine proteases that play a key role in the induction of apoptosis . Caspases are synthesized as inactive precursors and are activated through a series of proteolytic cleavages .
Mode of Action
This compound acts as an inhibitor of these caspases. It inhibits apoptosis by preventing the processing of CPP32, a crucial caspase, to its active form . This inhibition is achieved by the compound irreversibly binding to the catalytic site of the caspases . By inhibiting the activity of multiple caspases, this compound can block many different biological processes including inflammasome activation and the induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. It involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies . By inhibiting caspases, this compound disrupts this pathway, leading to increased cell survival .
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have significant implications in various biological contexts. For example, in cancer cells, where apoptosis is often dysregulated, the ability to inhibit apoptosis could contribute to the survival and proliferation of these cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the cellular environment, including the presence of other signaling molecules, the state of the target proteins, and the overall health and status of the cell.
Properties
IUPAC Name |
(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIURWOJPUEOY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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